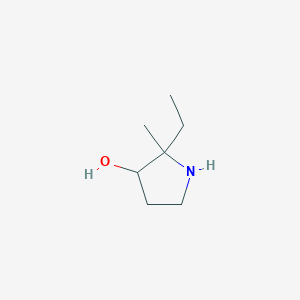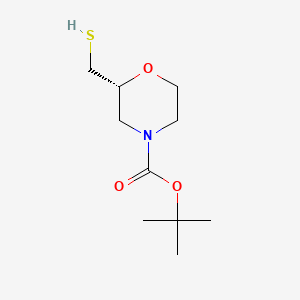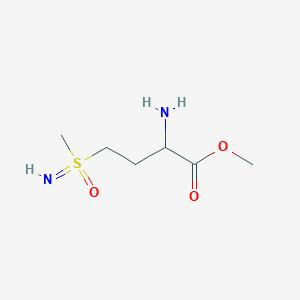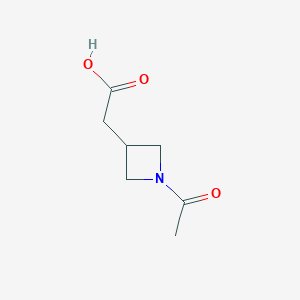![molecular formula C11H15NO2 B13498183 N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)
N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine is an organic compound that features a 1,3-dioxolane ring attached to a phenyl group, which is further connected to a methylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine typically involves the formation of the 1,3-dioxolane ring through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, and the methylamine moiety can be added through reductive amination of the corresponding aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings to minimize waste and reduce costs .
化学反应分析
Types of Reactions
{[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Alkylated amines, acylated amines
科学研究应用
{[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine has several applications in scientific research:
作用机制
The mechanism of action of {[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds, while the amine moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler analog that lacks the phenyl and methylamine groups.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Tetrahydrofuran (THF): A related compound with a five-membered ring containing one oxygen atom.
Uniqueness
{[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine is unique due to its combination of a 1,3-dioxolane ring, a phenyl group, and a methylamine moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
1-[3-(1,3-dioxolan-2-yl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H15NO2/c1-12-8-9-3-2-4-10(7-9)11-13-5-6-14-11/h2-4,7,11-12H,5-6,8H2,1H3 |
InChI 键 |
UHUSHLINJFTZJQ-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CC(=CC=C1)C2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B13498110.png)




![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)

![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)

![4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13498191.png)
